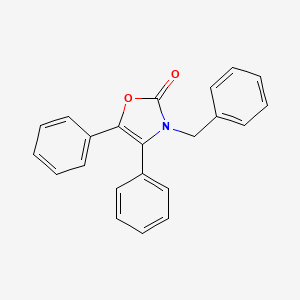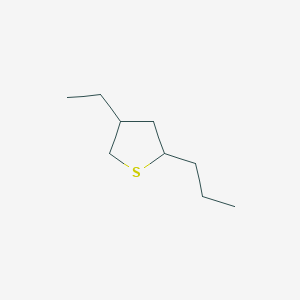![molecular formula C28H20N2O B14516726 [3-(1H-Indol-3-yl)benzo[f]quinolin-4(3H)-yl](phenyl)methanone CAS No. 62570-17-6](/img/structure/B14516726.png)
[3-(1H-Indol-3-yl)benzo[f]quinolin-4(3H)-yl](phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1H-Indol-3-yl)benzo[f]quinolin-4(3H)-ylmethanone is a complex organic compound that belongs to the class of heterocyclic aromatic compounds It features an indole moiety fused with a benzoquinoline structure, and a phenylmethanone group attached to it
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-Indol-3-yl)benzo[f]quinolin-4(3H)-ylmethanone typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions. For instance, starting from an indole derivative and a benzoquinoline precursor, the reaction can be catalyzed by a Lewis acid such as aluminum chloride in an inert solvent like dichloromethane. The reaction mixture is then subjected to reflux conditions to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions::
- Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of quinone derivatives.
- Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs of the compound.
- Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions. Common reagents include halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
- Oxidation: Potassium permanganate in acidic medium.
- Reduction: Sodium borohydride in methanol.
- Substitution: Bromine in acetic acid for electrophilic substitution.
- Oxidation: Quinone derivatives.
- Reduction: Reduced analogs with hydrogenated functional groups.
- Substitution: Halogenated or aminated derivatives.
科学的研究の応用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential as a fluorescent probe due to its aromatic structure, which can exhibit fluorescence under certain conditions.
Medicine: The compound is investigated for its potential pharmacological properties, including anti-cancer and anti-inflammatory activities. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In the materials science industry, the compound is explored for its potential use in organic electronics and as a component in the fabrication of organic light-emitting diodes (OLEDs).
作用機序
The mechanism of action of 3-(1H-Indol-3-yl)benzo[f]quinolin-4(3H)-ylmethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, in medicinal applications, it may inhibit the activity of certain kinases involved in cancer cell proliferation. The pathways involved include signal transduction pathways that regulate cell growth and apoptosis.
類似化合物との比較
Similar Compounds::
- 3-(1H-Indol-3-yl)benzo[f]quinolin-4(3H)-ylmethanol: This compound differs by having a hydroxyl group instead of a carbonyl group.
- 3-(1H-Indol-3-yl)benzo[f]quinolin-4(3H)-ylamine: This compound has an amine group in place of the carbonyl group.
Uniqueness: The uniqueness of 3-(1H-Indol-3-yl)benzo[f]quinolin-4(3H)-ylmethanone lies in its specific combination of functional groups and aromatic systems, which confer distinct chemical and physical properties
特性
CAS番号 |
62570-17-6 |
|---|---|
分子式 |
C28H20N2O |
分子量 |
400.5 g/mol |
IUPAC名 |
[3-(1H-indol-3-yl)-3H-benzo[f]quinolin-4-yl]-phenylmethanone |
InChI |
InChI=1S/C28H20N2O/c31-28(20-9-2-1-3-10-20)30-26-16-14-19-8-4-5-11-21(19)23(26)15-17-27(30)24-18-29-25-13-7-6-12-22(24)25/h1-18,27,29H |
InChIキー |
KIXRXQYKKQDKOT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)N2C(C=CC3=C2C=CC4=CC=CC=C43)C5=CNC6=CC=CC=C65 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




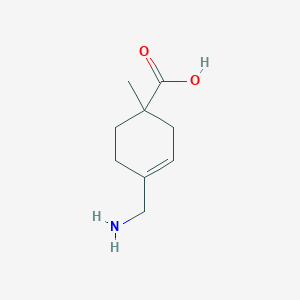
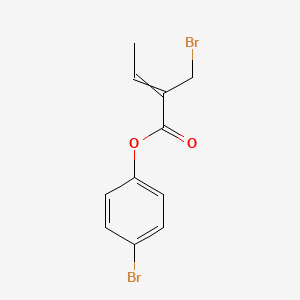
![5-[5-(4-Aminobutoxy)-2-methoxy-4-methylphenyl]pentan-1-amine](/img/structure/B14516669.png)

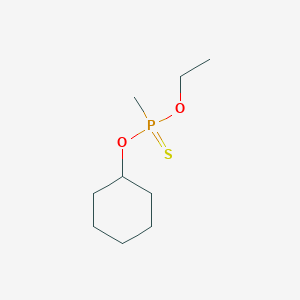


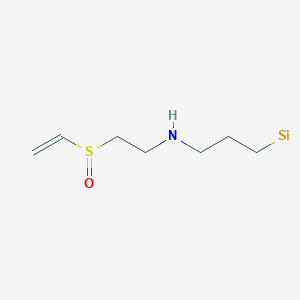
![4-[3-(4-Ethoxyphenyl)phenyl]-1,2-dimethoxybenzene](/img/structure/B14516705.png)
![Benzoic acid, 4-[(2-thiazolylamino)methyl]-](/img/structure/B14516711.png)
